N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
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Overview
Description
5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative, followed by the introduction of cyano and sulfonamide groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the prop-2-en-1-yl group.
3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide: Lacks the chlorine atom.
5-chloro-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide: Lacks the cyano group.
Uniqueness
The presence of the 5-chloro, 3-cyano, and N-(prop-2-en-1-yl) groups in 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
5-chloro-3-cyano-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-4-5-14-18(16,17)11-9(6-13)7(2)10(12)8(3)15-11/h4,14H,1,5H2,2-3H3 |
InChI Key |
PEUPCNYSPPZDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC=C)C#N |
Origin of Product |
United States |
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